2-(4-苄基-1-哌嗪基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

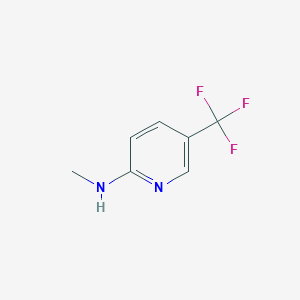

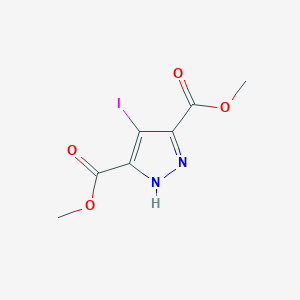

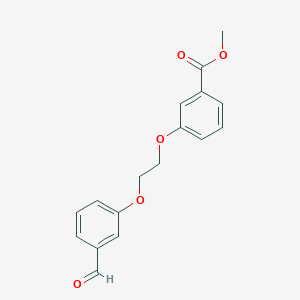

2-(4-Benzyl-1-piperazinyl)nicotinic acid is a compound that is of interest in various fields of medicinal chemistry due to its structural features that allow for potential biological activity. The compound consists of a piperazine ring, which is a common moiety in many pharmaceutical agents, attached to a benzyl group and a nicotinic acid moiety. This structure is similar to compounds that have been studied for their anti-tuberculosis properties and as potential ligands for various receptors .

Synthesis Analysis

The synthesis of related piperazinyl compounds has been reported through various methods. One approach involves the reaction of alkenyl, aryl, and heteroaryl boronic acids with 1,2-diamines and glyoxylic acid to yield piperazinones, which are closely related to the target compound . Another method includes the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines through nucleophilic addition of organometallic reagents to N-tert-butanesulfinyl imines, which could potentially be adapted for the synthesis of 2-(4-Benzyl-1-piperazinyl)nicotinic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Benzyl-1-piperazinyl)nicotinic acid has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides, which share a similar piperazine and benzyl framework, has been determined and provides insight into the stereochemistry and potential reactivity of the piperazine ring .

Chemical Reactions Analysis

Chemical reactions involving piperazine derivatives have been explored in various contexts. For example, the derivatization of piperazine compounds with sulfonate reagents for analytical purposes in liquid chromatography has been described, which could be relevant for the analysis of 2-(4-Benzyl-1-piperazinyl)nicotinic acid and its derivatives . Additionally, the modification of piperazine rings with different functional groups to improve bioavailability and activity has been studied, particularly in the context of anti-tuberculosis agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of different substituents on the piperazine ring can affect the compound's solubility, stability, and hydrogen-bonding capacity. Studies on the hydrogen-bond association of piperazine derivatives, such as 1,4-piperazine-2,5-diones, provide valuable information on the intermolecular interactions that could also be present in 2-(4-Benzyl-1-piperazinyl)nicotinic acid . Additionally, the antibacterial activity of piperazine derivatives has been screened, indicating that the structural features of these compounds can lead to significant biological activities .

科学研究应用

抗组胺和抗抑郁活性

从烟酸衍生的化合物,包括2-(4-苄基-1-哌嗪基)烟酸,已被探索其潜在的抗组胺和抗抑郁活性。研究表明,由于这些化合物与已知抗抑郁药物的结构相似,它们可能具有药理学意义。例如,某些烟酸衍生物已显示出对组胺H1受体的显著亲和力,这表明在处理组胺相关生理反应方面可能具有潜在用途(Kmoníček等,1994)。

除草活性

烟酸衍生物已被研究其除草特性。一项关于取代芳基甲酰哌啶酮衍生物的研究发现,这些化合物包括烟酸的结构元素,表现出除草活性。其中一种化合物显示出显著的抑制效果,暗示了烟酸衍生物在农业应用中的潜力(Fu et al., 2021)。

抗菌活性

研究表明,与2-(4-苄基-1-哌嗪基)烟酸结构相关的1,4-二取代哌嗪显示出有希望的抗菌活性。这些化合物已证明对抗耐药菌株具有有效性,使它们在新抗菌剂的开发中备受关注(Shroff et al., 2022)。

药物组合物

已经显示,烟酸的苯基胍胺衍生物具有强大的抗炎作用。这些化合物,包括2-(4-苄基-1-哌嗪基)烟酸的衍生物,可以制成药物组合物,用于治疗炎症性疾病或疾病(Matsumura et al., 1982)。

超分子合成

烟酸衍生物已被用于超分子合成,这是化学领域的一个领域,专注于复杂分子结构的设计和合成。这些化合物的氢键功能可以引导共晶的超分子组装,显示了它们在材料科学和纳米技术中的实用性(Lemmerer et al., 2011)。

安全和危害

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDGEHFRJKMLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)

![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)